
methyl 7-iodo-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-iodo-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Methyl 7-iodo-1H-indole-3-carboxylate has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various biologically active compounds. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Wirkmechanismus
The mechanism of action of methyl 7-iodo-1H-indole-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Methyl 7-iodo-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 7-iodo-1H-indole-3-carboxylate in lab experiments include its wide range of applications, its ability to inhibit the activity of certain enzymes and proteins, and its potential as a starting material for the synthesis of various biologically active compounds. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 7-iodo-1H-indole-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods for the production of this compound to improve its availability and reduce its cost.
3. Investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases.
4. Development of new derivatives of this compound with improved biological activities and reduced toxicity.
5. Exploration of the potential of this compound as a tool for studying various biological processes.
In conclusion, methyl 7-iodo-1H-indole-3-carboxylate is a synthetic compound with a wide range of applications in scientific research. It has been shown to exhibit various biological effects and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to better understand the mechanism of action of this compound and to develop new derivatives with improved biological activities.
Synthesemethoden
The synthesis of methyl 7-iodo-1H-indole-3-carboxylate is a complex process that involves various steps. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction. In this reaction, an aldehyde and an amine are reacted in the presence of a Lewis acid catalyst to form an iminium ion, which then undergoes cyclization to form the desired compound.
Eigenschaften
CAS-Nummer |
123020-21-3 |
|---|---|
Produktname |
methyl 7-iodo-1H-indole-3-carboxylate |
Molekularformel |
C10H8INO2 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
methyl 7-iodo-1H-indole-3-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 |
InChI-Schlüssel |
PFDZYKQIHMNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC2=C1C=CC=C2I |
Kanonische SMILES |
COC(=O)C1=CNC2=C1C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



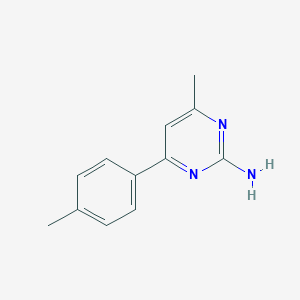
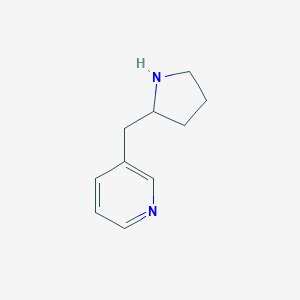
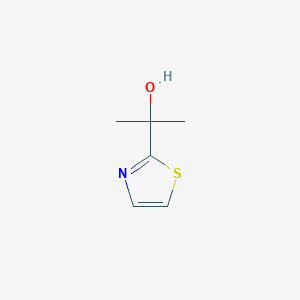
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
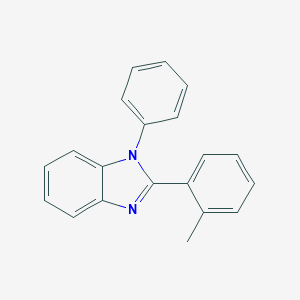
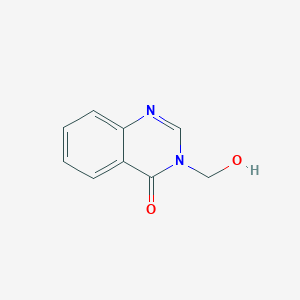
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)
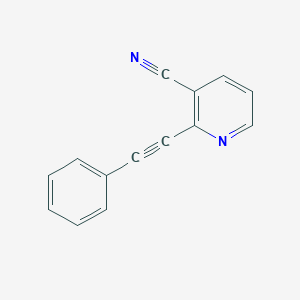
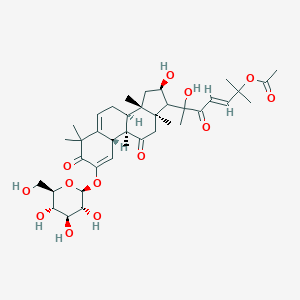
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
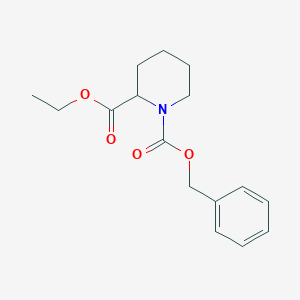
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
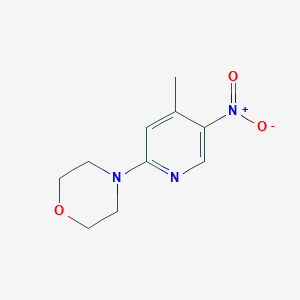
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)